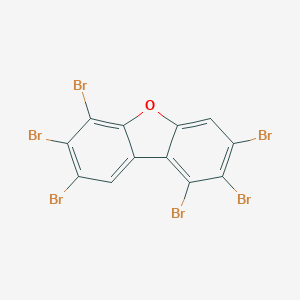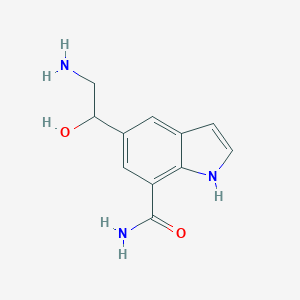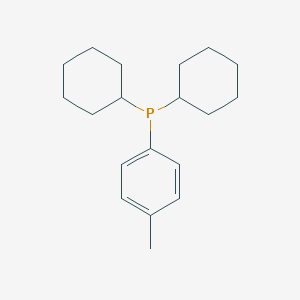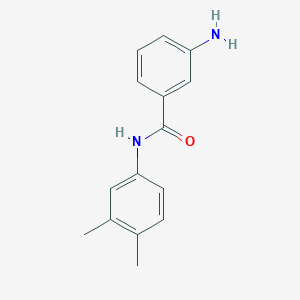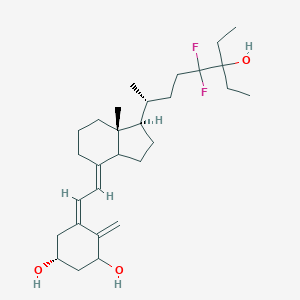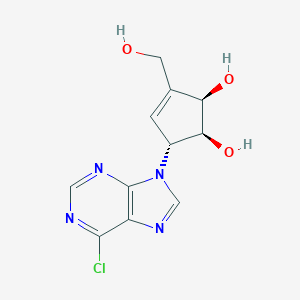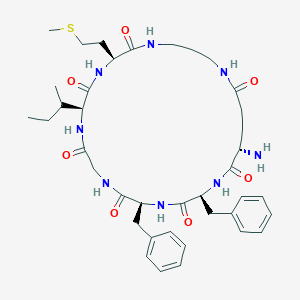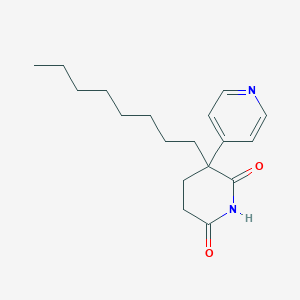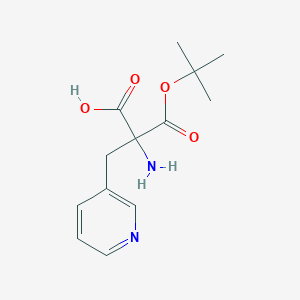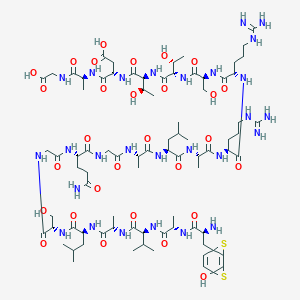
CU-Ptsm
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) 1,4,7-triazacyclononane (Cu-Ptsm) is a copper-based contrast agent used in magnetic resonance imaging (MRI) studies. It has been shown to have excellent properties for imaging hypoxia, which is a hallmark of many diseases, including cancer. In addition to its imaging properties, Cu-Ptsm has also been studied for its potential therapeutic applications. In
作用机制
The mechanism of action of CU-Ptsm is not fully understood. However, it is believed to work by binding to copper ions in the body, which can then react with oxygen to form reactive oxygen species (ROS). These ROS can then damage cancer cells, leading to their death. In addition, CU-Ptsm may also work by inhibiting the activity of certain enzymes that are necessary for cancer cell growth.
生化和生理效应
CU-Ptsm has been shown to have a number of biochemical and physiological effects. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. CU-Ptsm has also been shown to have antioxidant properties, which may help to protect cells from damage caused by ROS.
实验室实验的优点和局限性
One of the main advantages of CU-Ptsm for lab experiments is its excellent imaging properties. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition, CU-Ptsm has been shown to have potential therapeutic applications, making it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of CU-Ptsm is its potential toxicity. Copper ions can be toxic to cells at high concentrations, and CU-Ptsm may also generate ROS, which can cause cellular damage.
未来方向
There are a number of future directions for research on CU-Ptsm. One area of research is the development of new imaging techniques that can better detect hypoxia in tumors. Another area of research is the development of new cancer therapies based on the therapeutic properties of CU-Ptsm. In addition, researchers are exploring ways to reduce the potential toxicity of CU-Ptsm, such as by modifying its chemical structure or using lower doses. Overall, CU-Ptsm shows great promise as a tool for imaging and treating cancer, and research in this area is likely to continue for many years to come.
合成方法
CU-Ptsm is synthesized by reacting copper(II) acetate with 1,4,7-triazacyclononane in the presence of sodium hydroxide. The resulting product is purified through a series of chromatography steps. The final product is a blue solid that is soluble in water and other polar solvents.
科学研究应用
CU-Ptsm has been extensively studied for its imaging properties in MRI studies. It has been shown to accumulate in hypoxic regions of tumors, making it an excellent contrast agent for imaging cancer. In addition to cancer imaging, CU-Ptsm has also been studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.
属性
CAS 编号 |
19976-14-8 |
|---|---|
产品名称 |
CU-Ptsm |
分子式 |
C7H12CuN6S2 |
分子量 |
307.9 g/mol |
IUPAC 名称 |
copper;N'-methyl-N-[(E)-[(1E)-1-[(N-methyl-C-sulfidocarbonimidoyl)hydrazinylidene]propan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C7H14N6S2.Cu/c1-5(11-13-7(15)9-3)4-10-12-6(14)8-2;/h4H,1-3H3,(H2,8,12,14)(H2,9,13,15);/q;+2/p-2/b10-4+,11-5+; |
InChI 键 |
OPBOHAVZSFKTOF-DVHWKNMOSA-L |
手性 SMILES |
C/C(=N\NC(=NC)[S-])/C=N/NC(=NC)[S-].[Cu+2] |
SMILES |
CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
规范 SMILES |
CC(=NNC(=NC)[S-])C=NNC(=NC)[S-].[Cu+2] |
同义词 |
64Cu-pyruvaldehdye-bis(N4-methylthiosemicarbazone) copper pyruvaldehyde bis(N(4)-methylthiosemicarbazone) complex Cu(PTSM) CU-PTSM |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)
